

7H-Pyrrolo[2,3-c]pyridazine NMR and mass spectrometry data

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Compound of Interest

Compound Name: 7H-Pyrrolo[2,3-c]pyridazine

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An In-Depth Technical Guide to the NMR and Mass Spectrometry of **7H-Pyrrolo[2,3-c]pyridazine**

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the **7H-pyrrolo[2,3-c]pyridazine** core, a significant heterocyclic scaffold in medicinal chemistry and materials science. As researchers and drug development professionals, a foundational understanding of the spectroscopic behavior of this nucleus is paramount for unambiguous structure elucidation, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of data, delving into the causal relationships behind experimental choices and data interpretation, reflecting field-proven insights.

The 7H-Pyrrolo[2,3-c]pyridazine Scaffold: An Overview

The **7H-pyrrolo[2,3-c]pyridazine** system is an aromatic heterocyclic compound consisting of a pyrrole ring fused to a pyridazine ring.^{[1][2]} Its molecular formula is C₆H₅N₃, with a monoisotopic mass of approximately 119.05 Da.^{[1][2]} The arrangement of nitrogen atoms in this scaffold creates a unique electronic landscape that profoundly influences its spectroscopic properties and its potential as a pharmacophore. Accurate characterization is the bedrock of any research and development program involving this core.

To facilitate a clear discussion, the following standardized numbering system will be used throughout this guide.

Caption: Structure of **7H-Pyrrolo[2,3-c]pyridazine** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For nitrogen-containing heterocycles, factors such as solvent choice can significantly influence chemical shifts due to interactions with the nitrogen lone pairs.^{[3][4]}

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of **7H-pyrrolo[2,3-c]pyridazine** is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic core.

Causality in Chemical Shifts:

- **Pyridazine Ring Protons (H-2, H-3, H-4):** These protons are generally observed further downfield compared to those on the pyrrole ring. This deshielding is a direct consequence of the electron-withdrawing character of the adjacent nitrogen atoms in the pyridazine ring. Protons on similar pyridazine systems often appear in the δ 9.2-7.5 ppm range.^[5]
- **Pyrrole Ring Protons (H-5, H-6):** These protons reside in a more electron-rich environment and are therefore expected to be more shielded, appearing further upfield.
- **NH Proton (H-7):** The pyrrolic NH proton is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a hydrogen-bond accepting solvent like DMSO-d₆, this peak is often observed as a broad singlet significantly downfield (>10 ppm).

Expected ¹H NMR Data Summary

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Expected Coupling Constants (J, Hz)
H-2	8.8 – 9.2	dd	$^3J(\text{H2-H3}) \approx 4\text{-}5\text{ Hz}$, $^4J(\text{H2-H4}) \approx 1\text{-}2\text{ Hz}$
H-4	8.5 – 8.9	dd	$^3J(\text{H3-H4}) \approx 9\text{ Hz}$, $^4J(\text{H2-H4}) \approx 1\text{-}2\text{ Hz}$
H-3	7.8 – 8.2	dd	$^3J(\text{H3-H4}) \approx 9\text{ Hz}$, $^3J(\text{H2-H3}) \approx 4\text{-}5\text{ Hz}$
H-6	7.5 – 7.8	d	$^3J(\text{H5-H6}) \approx 3\text{-}4\text{ Hz}$
H-5	6.8 – 7.2	d	$^3J(\text{H5-H6}) \approx 3\text{-}4\text{ Hz}$
N-H	> 11.0 (in DMSO- d_6)	br s	-

Note: These are estimated values based on data from analogous pyrrolopyridazine derivatives. Actual values may vary based on solvent and experimental conditions.[\[6\]](#)

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the six unique carbon environments of the core.

Causality in Chemical Shifts:

- **Carbons Adjacent to Nitrogen:** Carbons directly bonded to nitrogen (C-2, C-4a, C-5, C-6a) are significantly deshielded and appear downfield. The C-2 carbon, flanked by two nitrogens, is expected to be the most downfield among the CH carbons.
- **Bridgehead Carbons:** The quaternary (bridgehead) carbons (C-4a, C-6a) can be identified by their lack of signal in a DEPT-135 experiment. Their chemical shifts are influenced by the fusion of the two rings.

Expected ¹³C NMR Data Summary

Carbon	Expected Chemical Shift (δ , ppm)	Carbon Type
C-2	148 – 152	CH
C-4	144 – 148	CH
C-6a	135 – 140	C
C-3	120 – 125	CH
C-4a	118 – 122	C
C-5	115 – 120	CH
C-6	102 – 108	CH

Note: These are estimated values. Unambiguous assignment requires 2D NMR experiments.[\[7\]](#)
[\[8\]](#)

2D NMR for Unambiguous Assignment

For a definitive structural confirmation, 2D NMR experiments are indispensable.

- COSY (Correlation Spectroscopy): Establishes proton-proton couplings, confirming the connectivity within the pyridazine (H-2/H-3/H-4) and pyrrole (H-5/H-6) spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the direct assignment of all protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons and linking the two ring systems. For instance, the NH proton (H-7) should show HMBC correlations to C-5, C-6, and the bridgehead carbons C-4a and C-6a.

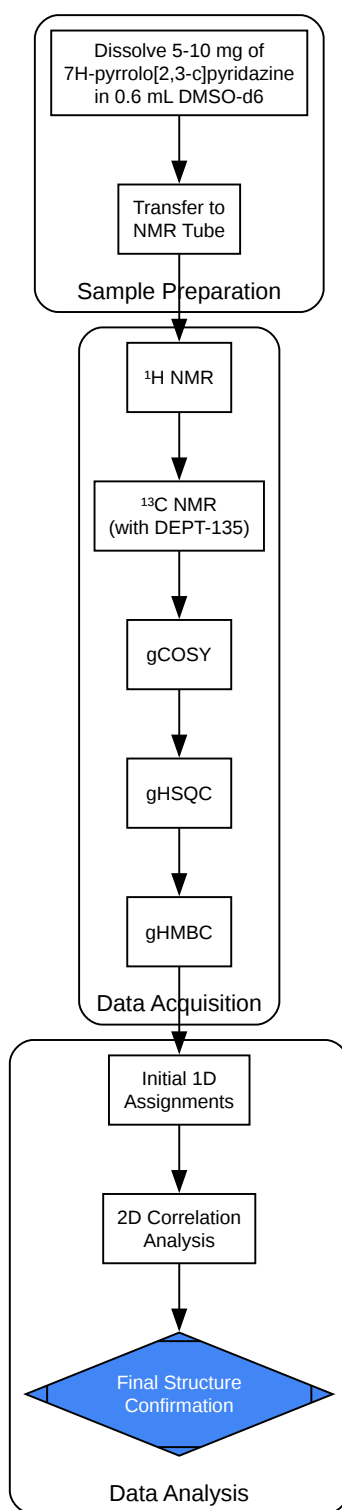


Fig. 2: NMR Data Acquisition & Analysis Workflow

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Caption: A typical workflow for complete NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a "soft" ionization technique that typically yields an intact protonated molecule, $[M+H]^+$, minimizing in-source fragmentation.^{[9][10][11]}

High-Resolution Mass Spectrometry (HRMS)

The first and most critical MS experiment is obtaining a high-resolution mass spectrum. This provides the exact mass of the molecule, which is used to confirm its elemental composition.

Expected HRMS Data

Species	Formula	Calculated m/z
$[M+H]^+$	$C_6H_6N_3^+$	120.05562
$[M+Na]^+$	$C_6H_5N_3Na^+$	142.03757

Data sourced from PubChem.^[2] The observation of the $[M+H]^+$ ion at m/z 120.0556 ± 5 ppm provides high confidence in the elemental formula $C_6H_5N_3$.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

By selecting the precursor ion ($[M+H]^+$ at m/z 120.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.^[12] The fragmentation of N-heterocyclic systems is often driven by the elimination of small, stable neutral molecules.

Plausible Fragmentation Pathway: A primary fragmentation route for protonated pyrrolopyridazine likely involves the cleavage of the less stable pyrrole ring, followed by elimination of hydrogen cyanide (HCN), a common loss from nitrogen heterocycles.

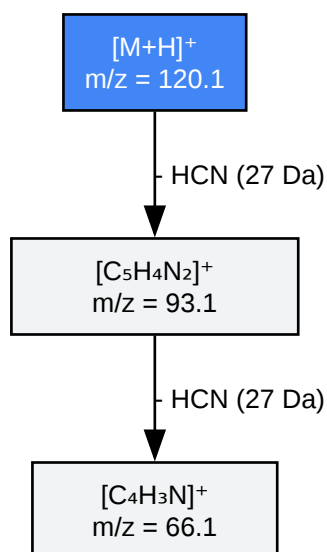


Fig. 3: Proposed ESI-MS/MS Fragmentation Pathway

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Caption: A simplified fragmentation cascade for $[M+H]^+$ of the core.

This proposed pathway is a logical starting point for interpreting the MS/MS spectrum of **7H-pyrrolo[2,3-c]pyridazine** and its derivatives. The presence of fragments at m/z 93.1 and 66.1 would strongly support this fragmentation mechanism.

Experimental Protocols: A Self-Validating System

The trustworthiness of analytical data hinges on robust and reproducible protocols. The following methods are designed to be self-validating, incorporating internal checks and best practices.

Protocol: NMR Data Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **7H-pyrrolo[2,3-c]pyridazine** sample.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO- d_6 is recommended for its ability to solubilize a wide range of compounds and resolve the N-H proton).

- Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup & Calibration:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution (target linewidth for the residual solvent peak <0.5 Hz).
 - Reference the ^1H spectrum to the residual solvent peak (δ 2.50 ppm for DMSO- d_6) and the ^{13}C spectrum accordingly (δ 39.52 ppm for DMSO- d_6).
- Data Acquisition Parameters (500 MHz Spectrometer):
 - ^1H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and at least 16 scans.
 - ^{13}C NMR: Use a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2 seconds, and acquire for at least 1024 scans to achieve adequate signal-to-noise.
 - DEPT-135: Acquire using standard parameters to differentiate CH/CH_3 (positive) from CH_2 (negative) signals.
 - 2D Experiments (gCOSY, gHSQC, gHMBC): Use standard gradient-selected pulse programs. Optimize the spectral width in both dimensions to cover all relevant signals. For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

Protocol: LC-MS (ESI-MS) Data Acquisition

- Sample Preparation:
 - Prepare a stock solution of the sample at 1 mg/mL in methanol or DMSO.
 - Create a working solution by diluting the stock solution to 1-10 $\mu\text{g}/\text{mL}$ in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

- LC Method:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 1-5 μ L.
- MS Method (Positive ESI Mode):
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode.
 - Capillary Voltage: 3.0 – 4.0 kV.
 - Cone Voltage: 20 – 40 V (optimize for maximal $[M+H]^+$ signal).
 - Source/Desolvation Temp: 120°C / 350°C.
 - Full Scan (MS1): Scan from m/z 50 to 500 to detect the $[M+H]^+$ ion.
 - Tandem MS (MS/MS): Set up a data-dependent acquisition (DDA) experiment to trigger fragmentation on the most intense ion from the full scan (targeting m/z 120.1). Apply a normalized collision energy (NCE) of 15-30 eV to induce fragmentation.

By adhering to these detailed protocols, researchers can generate high-quality, reliable, and interpretable spectroscopic data for **7H-pyrrolo[2,3-c]pyridazine** and its derivatives, forming a solid foundation for any scientific investigation.

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References

- 1. 7H-Pyrrolo(2,3-c)pyridazine | C₆H₅N₃ | CID 11513740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 7h-pyrrolo[2,3-c]pyridazine (C₆H₅N₃) [pubchemlite.lcsb.uni.lu]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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